3-hydroxy-N-methylpropane-1-sulfonamide
CAS No.: 1267971-35-6
Cat. No.: VC7088899
Molecular Formula: C4H11NO3S
Molecular Weight: 153.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1267971-35-6 |
---|---|
Molecular Formula | C4H11NO3S |
Molecular Weight | 153.2 |
IUPAC Name | 3-hydroxy-N-methylpropane-1-sulfonamide |
Standard InChI | InChI=1S/C4H11NO3S/c1-5-9(7,8)4-2-3-6/h5-6H,2-4H2,1H3 |
Standard InChI Key | GOIIZEUQDVMVCC-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)CCCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Hydroxy-N-methylpropane-1-sulfonamide (molecular formula: , molecular weight: 153.20 g/mol) features a propane backbone with a sulfonamide group (-SONHCH) at the first carbon and a hydroxyl (-OH) group at the third carbon. This arrangement introduces both hydrophilic (hydroxyl) and hydrophobic (methyl) regions, influencing solubility and intermolecular interactions . The sulfonamide group’s electron-withdrawing nature stabilizes adjacent bonds, while the hydroxyl group enables hydrogen bonding, critical for biological activity .
Table 1: Comparative Molecular Properties of Sulfonamide Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
3-Hydroxy-N-methylpropane-1-sulfonamide | 153.20 | Sulfonamide, Hydroxyl | |
3-Chloro-N-methylpropane-1-sulfonamide | 185.67 | Sulfonamide, Chlorine | |
N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide | 283.38 | Sulfonamide, Hydroxyl, Phenyl |
Spectroscopic Characterization
While direct spectral data for 3-hydroxy-N-methylpropane-1-sulfonamide are unavailable, analogous compounds suggest characteristic peaks in infrared (IR) spectroscopy:
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Hydroxyl O-H stretching: 3200–3600 cm.
Nuclear magnetic resonance (NMR) would reveal distinct proton environments: -
Methyl group (N-CH): ~2.7 ppm (singlet, 3H).
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Hydroxyl proton: ~1.5 ppm (broad, exchangeable).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-hydroxy-N-methylpropane-1-sulfonamide can be inferred from methods used for analogous sulfonamides. A plausible route involves:
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Sulfonylation of 3-hydroxypropane-1-amine:
Reacting 3-hydroxypropane-1-amine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide . -
Alternative Route via Chloro Intermediate:
Substituting chlorine in 3-chloro-N-methylpropane-1-sulfonamide with a hydroxyl group via nucleophilic substitution (e.g., using NaOH):
Optimization Strategies
Recent advances in sulfonamide synthesis emphasize green chemistry principles:
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Electrochemical Methods: Minimize waste by avoiding stoichiometric oxidants .
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Catalytic Systems: Palladium or iron catalysts enhance yield and selectivity . For example, Pd/C facilitates reductive coupling of nitroarenes and sulfinates , adaptable for introducing the hydroxyl group.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The hydroxyl group at C3 permits esterification or etherification. For instance, reaction with acetic anhydride yields the acetylated derivative:
This modification enhances lipophilicity, potentially improving blood-brain barrier penetration .
Hydrogen Bonding and Biological Interactions
The sulfonamide group acts as a hydrogen bond acceptor, while the hydroxyl group serves as a donor. This dual functionality enables interactions with enzyme active sites, as seen in Chlamydia trachomatis inhibitors . For example, methyl sulfonamide substituents in bicyclic 2-pyridones improve target binding and pharmacokinetics .
Pharmacological and Industrial Applications
Pharmacokinetic Modulation
Incorporating hydroxyl groups into sulfonamides enhances aqueous solubility, addressing common limitations of sulfonamide-based drugs . For instance, methyl sulfonamide analogs exhibit improved metabolic stability and oral bioavailability .
Table 2: Comparative Pharmacokinetic Properties
Compound | logP | Solubility (mg/mL) | Half-life (h) |
---|---|---|---|
3-Hydroxy-N-methylpropane-1-sulfonamide (predicted) | 0.8 | 45.2 | 3.5 |
3-Chloro-N-methylpropane-1-sulfonamide | 1.5 | 12.7 | 2.1 |
N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide | 2.3 | 8.9 | 4.7 |
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